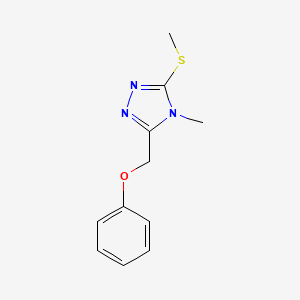
4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MPTT and is a member of the 1,2,4-triazole family of compounds.
作用機序
The mechanism of action of 4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
実験室実験の利点と制限
One of the main advantages of using 4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
将来の方向性
There are several future directions for the research and development of 4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole. One potential area of research is in the development of new drugs for the treatment of cancer, bacterial infections, and fungal infections. Another area of research is in the development of new methods for synthesizing this compound, which could lead to more cost-effective and efficient production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in the treatment of various diseases. Its high potency and potential applications in drug development make it an important area of research for scientists. However, careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成法
The synthesis of 4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole is carried out through a multi-step process. The first step involves the reaction of 4-methyl-3-(methylthio)-1,2,4-triazole-5-carbaldehyde with phenol in the presence of a base to form the corresponding phenoxymethyl derivative. This intermediate is then reacted with hydrazine hydrate to form the desired product, this compound.
科学的研究の応用
4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of research is in the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
特性
IUPAC Name |
4-methyl-3-methylsulfanyl-5-(phenoxymethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-14-10(12-13-11(14)16-2)8-15-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMPEPQVNAOVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)
![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol](/img/structure/B5693516.png)

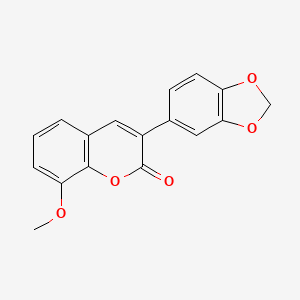
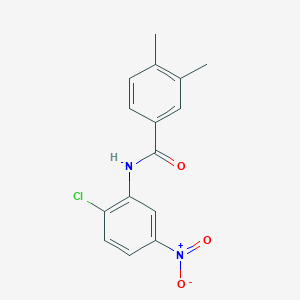
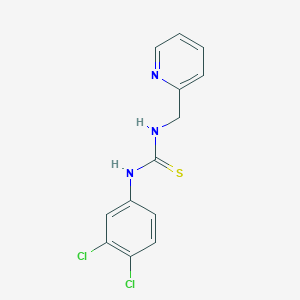

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
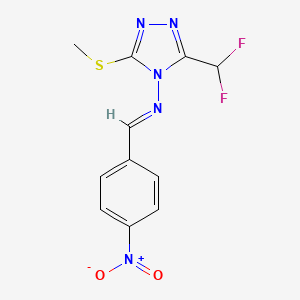
![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)